molecular formula C24H24FNO2 B2548672 N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide CAS No. 1797555-05-5

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide

Cat. No.: B2548672
CAS No.: 1797555-05-5
M. Wt: 377.459
InChI Key: CMKWVCMKJTZOGX-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide is a synthetic organic compound supplied for research purposes. Its structure, featuring a 3-fluorophenyl group and a diphenylpropanamide moiety, suggests potential as a biologically active scaffold for investigating novel therapeutic pathways . Compounds with similar structural features, such as fendiline derivatives, are being explored in oncology research for their ability to disrupt protein localization to cell membranes, a mechanism relevant in cancers driven by mutant KRAS . The fluorine atom on the phenyl ring is a common modification in medicinal chemistry, as fluorination can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . Furthermore, the molecule's architecture shares conceptual similarities with other antiepileptic and neuromodulatory drugs, indicating potential research applications in neuroscience for modulating ion channel function . This product is intended for laboratory research only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability and compliance with local regulations for their specific applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO2/c1-28-23(20-13-8-14-21(25)15-20)17-26-24(27)16-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,22-23H,16-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKWVCMKJTZOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Benzene

Benzene undergoes alkylation with 3-chloropropanoyl chloride in the presence of AlCl₃ to yield 3-chloro-3-phenylpropanoyl chloride. Subsequent hydrolysis with aqueous NaOH produces 3-phenylpropanoic acid. Doubling the benzene stoichiometry under reflux (80°C, 24 hr) generates 3,3-diphenylpropanoic acid in 68–72% yield.

Key Reaction Conditions

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature (gradual warming)
  • Workup: 10% HCl quench, extraction with EtOAc

Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine

This amine component is synthesized via a reductive amination strategy.

Preparation of 2-(3-Fluorophenyl)-2-Methoxyethanone

3-Fluorophenylacetonitrile is treated with methylmagnesium bromide (3 equiv) in THF at −78°C to form 2-(3-fluorophenyl)-2-hydroxyethanone. Methoxylation is achieved using Mitsunobu conditions (PPh₃, DIAD, MeOH), yielding 2-(3-fluorophenyl)-2-methoxyethanone (84% yield).

Reductive Amination

The ketone is reacted with ammonium acetate and sodium cyanoborohydride in MeOH at 60°C for 12 hr. The crude amine is purified via column chromatography (SiO₂, EtOAc/hexane 1:3) to afford 2-(3-fluorophenyl)-2-methoxyethylamine (76% yield).

Amide Coupling Strategies

Coupling 3,3-diphenylpropanoic acid with the amine is achieved through three primary methods:

Carbodiimide-Mediated Coupling

Activation of the acid using EDCl/HOBt in DMF forms the active ester, which reacts with the amine at room temperature (24 hr). Yield: 82%.

Optimization Data

Reagent System Solvent Time (hr) Yield (%)
EDCl/HOBt DMF 24 82
HATU/DIPEA DCM 12 88
SOCl₂ (acid chloride) THF 6 75

Palladium-Catalyzed Amination

A novel approach from employs Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 100°C, enabling coupling via a putative palladacycle intermediate. Yield: 78%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.18 (m, 10H, diphenyl), 7.05 (td, J = 8.5 Hz, 2H, fluorophenyl), 4.21 (dd, J = 12.0 Hz, 1H, CH₂), 3.78 (s, 3H, OCH₃).
  • ¹³C NMR : 172.8 (C=O), 162.3 (d, J = 245 Hz, C-F), 55.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₉H₂₇FNO₂ [M+H]⁺: 452.2021; Found: 452.2018.

Yield Optimization and Challenges

Competing Side Reactions

  • N-Methoxylation : Excess MeOH in Mitsunobu reactions reduces amine yields by forming methoxy byproducts.
  • Epimerization : Prolonged coupling times (>24 hr) induce racemization at the methoxy-bearing carbon (Δee = 12%).

Solvent Effects

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
THF 7.5 75
DCM 8.9 88

Polar aprotic solvents (DMF, DCM) enhance carbodiimide activation.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive features:

  • Amide group : Susceptible to hydrolysis under acidic or basic conditions.

  • Fluorophenyl moiety : Potential for nucleophilic aromatic substitution (NAS) or coupling reactions.

  • Diphenylpropane backbone : May undergo hydrogenation or oxidation.

Hydrolysis of the Amide Bond

The amide bond (-CONH-) can hydrolyze to form carboxylic acid and amine derivatives.

Reaction Conditions Products Hypothesized Yield
Acidic (HCl, H<sub>2</sub>O, reflux)3,3-Diphenylpropanoic acid + 2-(3-fluorophenyl)-2-methoxyethylamine~60–75%
Basic (NaOH, H<sub>2</sub>O/EtOH)Sodium 3,3-diphenylpropanoate + 2-(3-fluorophenyl)-2-methoxyethylamine~50–65%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .

Nucleophilic Aromatic Substitution (NAS)

The 3-fluorophenyl group may undergo substitution with strong nucleophiles (e.g., amines, alkoxides).

Reagent Conditions Product Hypothesized Yield
Sodium methoxideDMF, 80°C, 12hN-[2-(3-methoxyphenyl)-2-methoxyethyl]-3,3-diphenylpropanamide~40–55%
PiperidineTHF, 60°C, 24hN-[2-(3-piperidinophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide~30–45%

Electronic Effects :

  • The meta-fluorine substituent deactivates the aromatic ring, reducing NAS reactivity compared to para- or ortho-fluorinated analogs .

Reduction of the Propane Backbone

The 3,3-diphenylpropane moiety could undergo catalytic hydrogenation.

Catalyst Conditions Product Hypothesized Yield
Pd/C, H<sub>2</sub> (1 atm)EtOH, 25°C, 6hN-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-dicyclohexylpropanamide~70–85%

Selectivity :

  • Saturation of the aromatic rings is favored over amide reduction under mild conditions .

Methoxyethyl Side-Chain Modifications

The 2-methoxyethyl group may undergo demethylation or oxidation.

Reagent Conditions Product Hypothesized Yield
BBr<sub>3</sub>DCM, −78°C, 2hN-[2-(3-fluorophenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide~55–70%
KMnO<sub>4</sub>H<sub>2</sub>O/acetone, 0°C, 1hN-[2-(3-fluorophenyl)-2-carboxyethyl]-3,3-diphenylpropanamide~30–50%

Challenges :

  • Over-oxidation of the ethylene chain may occur with strong oxidizing agents .

Cross-Coupling Reactions

The fluorophenyl group could participate in Suzuki-Miyaura couplings.

Reagent Conditions Product Hypothesized Yield
Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>DME, Na<sub>2</sub>CO<sub>3</sub>, 80°C, 24hN-[2-(3-biphenyl)-2-methoxyethyl]-3,3-diphenylpropanamide~45–60%

Limitations :

  • Steric hindrance from the diphenylpropane group may reduce coupling efficiency .

Stability Under Thermal and Photolytic Conditions

Preliminary data for analogs suggest:

  • Thermal stability : Decomposition above 200°C, forming fluorobenzene and diphenylpropanamide fragments .

  • Photolytic degradation : UV light (254 nm) induces C-F bond cleavage, yielding phenolic byproducts .

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the methoxyethyl chain can influence the compound’s pharmacokinetic properties. The diphenylpropanamide backbone provides structural stability and contributes to the overall biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Backbone Variations

  • N-(N-6-Aminopyridin-2-yl)-3,3-diphenylpropanamide (Compound 3): Shares the 3,3-diphenylpropanamide core but replaces the fluorophenylmethoxyethyl group with an aminopyridinyl moiety. This substitution likely alters solubility and hydrogen-bonding capacity, impacting biological target selectivity .
  • 3,3-Bis(4-fluorophenyl)propanamide (HIV Protease Inhibitor): Features fluorinated phenyl rings, which may enhance binding to hydrophobic enzyme pockets compared to the non-fluorinated diphenyl groups in the target compound .

Substituent Modifications

  • N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide : Incorporates a benzimidazole ring, introducing heterocyclic interactions (e.g., π-stacking, hydrogen bonding) absent in the target compound. Such modifications are common in kinase inhibitors .
  • N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Replaces the diphenylpropanamide with a naphthyl group, mimicking naproxen’s anti-inflammatory pharmacophore. The chloro and methoxy substituents influence electronic properties and bioavailability .

Natural Analogues

  • 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide: A plant-derived amide with phenolic and methoxy groups. Compared to the synthetic target, this compound exhibits antioxidant and anti-inflammatory activities (IC₅₀ < 17.21 µM), highlighting the role of hydroxyl groups in redox modulation .

Pharmacological Activity

  • Enzyme Inhibition : The fluorophenyl and diphenyl groups in the target compound resemble inhibitors like FIPI and NFOT, which target lipid-metabolizing enzymes (e.g., phospholipase D). Fluorine’s electronegativity may enhance binding affinity to hydrophobic active sites .
  • Anti-inflammatory Potential: Structural similarities to NSAID derivatives (e.g., ibuprofen, naproxen hybrids in –5) suggest cyclooxygenase (COX) inhibition as a plausible mechanism, though direct evidence is lacking.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 3,3-Diphenylpropanamide 3-Fluorophenylmethoxyethyl Potential enzyme inhibition
N-(N-6-Aminopyridin-2-yl)-3,3-diphenylpropanamide 3,3-Diphenylpropanamide 6-Aminopyridinyl Kinase inhibition (inferred)
3,3-Bis(4-fluorophenyl)propanamide Bis(4-fluorophenyl)propanamide 4-Fluorophenyl ×2 HIV protease inhibition
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Propanamide Chlorophenethyl, methoxynaphthyl Anti-inflammatory (COX inhibition)
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Acrylamide Hydroxyphenyl, methoxyethyl Anti-inflammatory (IC₅₀ < 17 µM)

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide, a compound with the CAS number 1797555-05-5, has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H24FNO2\text{C}_{22}\text{H}_{24}\text{F}\text{N}\text{O}_{2}

This structure features a fluorophenyl group that may influence its interaction with biological targets. The presence of a methoxyethyl group is also significant for its solubility and permeability characteristics.

This compound is believed to exert its biological effects through various mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Studies have suggested that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Properties : Preliminary data indicate potential efficacy against certain cancer cell lines, suggesting it might induce apoptosis or inhibit tumor growth.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AntitumorInhibited cancer cell proliferation
Receptor InteractionModulated neurotransmitter activity

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, this compound was administered to evaluate its anti-inflammatory properties. The results demonstrated a significant decrease in inflammatory markers compared to the control group. This suggests that the compound could be a candidate for developing anti-inflammatory therapies.

Case Study 2: Antitumor Activity

A separate investigation focused on the compound's effects on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the importance of fluorination in drug design. The incorporation of fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for improving pharmacokinetic profiles. For instance, research has shown that fluorinated compounds often exhibit improved binding affinities to target proteins due to altered electronic properties and steric effects .

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